![molecular formula C14H20O10 B2479386 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranose CAS No. 22860-22-6](/img/structure/B2479386.png)
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranose
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Overview
Description
2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranose (CAS Number: 22860-22-6) is an acetylated sugar compound. It is also known as 1,2,3,4,6-penta-O-acetyl-alpha-D-glucopyranose . This compound has applications in organic synthesis .
Synthesis Analysis
The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranose has been studied. It can be prepared through the deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl alpha-D-glucopyranosides .
Chemical Reactions Analysis
The anomeric effect during deacetylation and dealkylation of this compound has been demonstrated both experimentally and computationally. The conversion of configuration at the anomeric site has been observed, and NMR coupling constants have been used to study stereochemistry .
Scientific Research Applications
Polysaccharide Fragment Synthesis
The compound’s acetylated form has been employed in the synthesis of spacer-equipped phosphorylated di-, tri-, and tetrasaccharide fragments of O-specific polysaccharides. These fragments aid in understanding bacterial cell surface structures and developing vaccines against pathogenic bacteria.
Mechanism of Action
Target of Action
Similar compounds have been known to stimulate proinsulin biosynthesis , suggesting a potential role in insulin regulation and glucose metabolism.
Mode of Action
The attack of a water molecule on this intermediate leads to the formation of the corresponding 2,3,4,6-tetra-O-acetyl alpha- or beta-glucopyranose .
Result of Action
Based on its potential role in stimulating proinsulin biosynthesis , it may have implications in glucose metabolism and insulin regulation.
Safety and Hazards
properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-DGTMBMJNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate |
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